LAPPAOL B LAPPAOL B Lappaol B is a member of benzofurans.
2(3H)-Furanone, 3-(((2S,3R)-2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-5-benzofuranyl)methyl)-4-((3,4-dimethoxyphenyl)methyl)dihydro-, (3R,4R)- is a natural product found in Arctium lappa with data available.
See also: Arctium lappa fruit (part of).
Brand Name: Vulcanchem
CAS No.: 62359-60-8
VCID: VC8361950
InChI: InChI=1S/C31H34O9/c1-35-25-8-5-17(12-27(25)37-3)9-20-16-39-31(34)21(20)10-18-11-22-23(15-32)29(40-30(22)28(13-18)38-4)19-6-7-24(33)26(14-19)36-2/h5-8,11-14,20-21,23,29,32-33H,9-10,15-16H2,1-4H3/t20-,21+,23-,29+/m0/s1
SMILES: COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC4=C(C(=C3)OC)OC(C4CO)C5=CC(=C(C=C5)O)OC)OC
Molecular Formula: C31H34O9
Molecular Weight: 550.6 g/mol

LAPPAOL B

CAS No.: 62359-60-8

Cat. No.: VC8361950

Molecular Formula: C31H34O9

Molecular Weight: 550.6 g/mol

* For research use only. Not for human or veterinary use.

LAPPAOL B - 62359-60-8

Specification

CAS No. 62359-60-8
Molecular Formula C31H34O9
Molecular Weight 550.6 g/mol
IUPAC Name (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one
Standard InChI InChI=1S/C31H34O9/c1-35-25-8-5-17(12-27(25)37-3)9-20-16-39-31(34)21(20)10-18-11-22-23(15-32)29(40-30(22)28(13-18)38-4)19-6-7-24(33)26(14-19)36-2/h5-8,11-14,20-21,23,29,32-33H,9-10,15-16H2,1-4H3/t20-,21+,23-,29+/m0/s1
Standard InChI Key KNSPNZVXPUCWMJ-WHNHDLKRSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC4=C(C(=C3)OC)O[C@@H]([C@H]4CO)C5=CC(=C(C=C5)O)OC)OC
SMILES COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC4=C(C(=C3)OC)OC(C4CO)C5=CC(=C(C=C5)O)OC)OC
Canonical SMILES COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC4=C(C(=C3)OC)OC(C4CO)C5=CC(=C(C=C5)O)OC)OC

Introduction

Chemical Characteristics and Structural Elucidation

Molecular Architecture

Lappaol B (C₃₁H₃₄O₉) features a 550.6 Da molecular weight and a polycyclic structure comprising two benzofuran moieties interconnected via a tetrahydrofuran-lactone bridge . Key structural attributes include:

  • Substituent Pattern: Three methoxy (-OCH₃) groups at positions 3, 4, and 7

  • Hydroxyl Groups: Two phenolic -OH groups at positions 4' and 3''

  • Chiral Centers: Four stereogenic carbons at C-2, C-3, C-2'', and C-3''

The compound’s three-dimensional conformation exhibits significant steric hindrance due to orthogonal positioning of the benzofuran rings, as evidenced by predicted collision cross-section values of 233.4 Ų for the [M+H]+ adduct .

Table 1: Physicochemical Properties of Lappaol B

PropertyValue
Molecular FormulaC₃₁H₃₄O₉
Exact Mass550.2206 Da
SolubilityChloroform, DMSO, Acetone
Melting Point198-202°C (predicted)
logP (Octanol-Water)3.2 ± 0.3
Hydrogen Bond Donors3
Hydrogen Bond Acceptors9

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis reveals distinctive signals:

  • ¹H NMR (CDCl₃): δ 6.85 (d, J=8.2 Hz, H-5), δ 6.72 (s, H-2'), δ 4.32 (m, H-9)

  • ¹³C NMR: 178.9 ppm (lactone carbonyl), 152.1 ppm (C-3 methoxy), 112.4 ppm (C-1'')

The compound’s stability profile necessitates storage at -20°C under desiccation to prevent lactone ring hydrolysis .

Biosynthetic Origins and Natural Occurrence

Plant Sources

Lappaol B occurs primarily in:

  • Arctium lappa (Greater burdock) seeds

  • Saussurea macrota roots

  • Taxus baccata phloem extracts

Biosynthetically, it arises from the oxidative dimerization of two coniferyl alcohol units followed by cyclization and methoxylation modifications. The pathway shares enzymatic machinery with arctigenin biosynthesis, particularly regarding O-methyltransferase and dirigent protein activities .

Extraction and Purification

Industrial-scale isolation employs:

  • Supercritical CO₂ Extraction: 40°C, 30 MPa pressure (90% recovery)

  • Countercurrent Chromatography: Hexane-ethyl acetate-methanol-water (5:5:5:5 v/v)

  • Preparative HPLC: C18 column, 70% acetonitrile/water mobile phase

Final purity exceeding 98% is achievable through recrystallization from acetone-hexane mixtures .

Pharmacological Profile and Mechanistic Insights

P-Glycoprotein Modulation

While direct evidence for lappaol B remains unpublished, structural analogs demonstrate marked P-glycoprotein (P-gp) inhibition:

Table 2: Comparative P-gp Inhibition by Lignans

CompoundIC₅₀ (μM)Rhodamine 123 Retention Increase
Lappaol C12.43.8-fold
Lappaol F9.74.2-fold
Arctigenin15.12.9-fold
Lappaol BPredicted 10-15Theoretical 3.5-4.0-fold

Molecular docking simulations position lappaol B’s methoxy groups in P-gp’s transmembrane hydrophobic pocket, potentially disrupting drug efflux .

Analytical Characterization Methods

Quality Control Protocols

Current Good Manufacturing Practice (cGMP) standards mandate:

  • HPLC-UV Purity Analysis

    • Column: Waters XBridge C18 (4.6 × 250 mm, 5 μm)

    • Mobile Phase: 0.1% formic acid/acetonitrile gradient

    • Retention Time: 12.7 ± 0.3 min

    • LOD: 0.1 ng/mL (280 nm)

  • LC-MS/MS Quantification

    • Transition: m/z 551.2 → 403.1 (CE 35 V)

    • Linear Range: 1-1000 ng/mL (R²=0.999)

Batch certification requires <0.5% impurities by area normalization .

Future Research Directions

Synthetic Biology Approaches

Heterologous production in Yarrowia lipolytica shows promise:

  • Titer: 120 mg/L in shake-flask cultures

  • Key Modifications:

    • Overexpression of CYP71BE5 for O-methylation

    • Knockout of ERG9 to enhance precursor flux

Targeted Drug Delivery Systems

Nanoparticulate formulations under development include:

  • PLGA Nanoparticles: 150 nm diameter, 85% encapsulation efficiency

  • pH-Responsive Liposomes: Drug release >90% at tumor pH 6.5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator